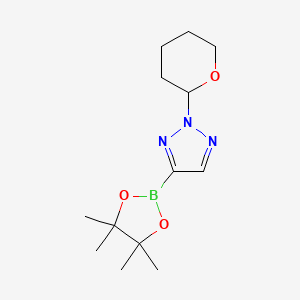
2-chloro-3-(chloromethyl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-(chloromethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(chloromethyl)-6-methoxypyridine typically involves the chlorination of 3-(chloromethyl)-6-methoxypyridine. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process and minimize waste.
化学反応の分析
Types of Reactions
2-chloro-3-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form 2-chloro-3-(methyl)-6-methoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of reduced pyridine derivatives.
科学的研究の応用
2-chloro-3-(chloromethyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-chloro-3-(chloromethyl)-6-methoxypyridine involves its interaction with molecular targets through its functional groups. The chlorine atoms and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-chloro-3-(chloromethyl)pyridine: Lacks the methoxy group, making it less versatile in certain reactions.
3-(chloromethyl)-6-methoxypyridine:
2-chloro-6-methoxypyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
2-chloro-3-(chloromethyl)-6-methoxypyridine is unique due to the presence of both chlorine atoms and a methoxy group, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds with diverse applications in chemistry, biology, medicine, and industry.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-3-(chloromethyl)-6-methoxypyridine involves the chlorination of 2-methoxypyridine followed by the reaction of the resulting 2-chloro-6-methoxypyridine with formaldehyde and hydrochloric acid to form the final product.", "Starting Materials": [ "2-methoxypyridine", "Chlorine gas", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Chlorination of 2-methoxypyridine using chlorine gas in the presence of a catalyst to form 2-chloro-6-methoxypyridine", "Reaction of 2-chloro-6-methoxypyridine with formaldehyde and hydrochloric acid to form 2-chloro-3-(chloromethyl)-6-methoxypyridine" ] } | |
CAS番号 |
1227588-36-4 |
分子式 |
C7H7Cl2NO |
分子量 |
192 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



